C.I Basic Red 9 mononitrate
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Overview
Description
C.I Basic Red 9 mononitrate, also known as pararosaniline mononitrate, is a synthetic dye belonging to the triphenylmethane class. It is widely used in various industries, including textiles, leather, and paper, due to its vibrant magenta color. The compound is also utilized in biological staining and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I Basic Red 9 mononitrate is synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be prepared by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
C.I Basic Red 9 mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and zinc dust are often used as reducing agents.
Substitution Reagents: Halogens, nitro groups, and sulfonic acids are typical substituents introduced through substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, such as halogenated, nitrated, and sulfonated compounds. These derivatives often exhibit different colors and properties, making them useful for specific applications.
Scientific Research Applications
C.I Basic Red 9 mononitrate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in colorimetric assays.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Utilized in diagnostic tests and as a staining agent in microbiology.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of C.I Basic Red 9 mononitrate involves its interaction with cellular components, particularly nucleic acids and proteins. The dye binds to these molecules, allowing for their visualization under a microscope. The molecular targets include DNA and RNA, and the pathways involved are primarily related to the staining process.
Comparison with Similar Compounds
Similar Compounds
- Pararosaniline hydrochloride
- Pararosaniline monoacetate
- Pararosaniline monohydroiodide
- Pararosaniline monoperchlorate
Uniqueness
C.I Basic Red 9 mononitrate is unique due to its specific nitrate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly suitable for certain applications, such as specific staining techniques in biological research .
Properties
CAS No. |
61467-64-9 |
---|---|
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;nitric acid |
InChI |
InChI=1S/C19H17N3.HNO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;2-1(3)4/h1-12,20H,21-22H2;(H,2,3,4) |
InChI Key |
IAAAHGSYZYMPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[N+](=O)(O)[O-] |
Related CAS |
479-73-2 (Parent) |
Origin of Product |
United States |
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